molecular formula C10H8ClNO2S2 B061515 3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene CAS No. 175201-48-6

3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene

Cat. No.: B061515
CAS No.: 175201-48-6
M. Wt: 273.8 g/mol
InChI Key: BNXALWKJNREZHV-UHFFFAOYSA-N
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Description

3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene is a high-value, multifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture that combines an electron-rich aminothiophene core with an electron-deficient 4-chlorophenylsulphonyl moiety. This electronic push-pull system makes it an exceptionally versatile scaffold for the synthesis of diverse compound libraries, particularly for the development of small molecule inhibitors and modulators of various biological targets. Its primary research value lies in its application as a key intermediate in the design and synthesis of potential therapeutic agents, where the sulphonyl group can act as a hydrogen bond acceptor to enhance target binding affinity. The reactive amino group facilitates further derivatization via amide coupling or condensation reactions, while the sulphonyl group provides metabolic stability and influences the compound's overall physicochemical properties. Researchers utilize this compound extensively in structure-activity relationship (SAR) studies, high-throughput screening (HTS) campaigns, and as a core fragment in the development of novel chemical entities targeting protein kinases, GPCRs, and other enzyme families. Its mechanism of action is context-dependent on the final synthesized molecule, but it frequently serves as a critical component in molecules designed to modulate key signaling pathways involved in oncology, inflammation, and central nervous system disorders.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonylthiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S2/c11-7-1-3-8(4-2-7)16(13,14)10-6-15-5-9(10)12/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXALWKJNREZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CSC=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00410665
Record name 4-(4-Chlorobenzene-1-sulfonyl)thiophen-3-amine
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Molecular Weight

273.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-48-6
Record name 4-[(4-Chlorophenyl)sulfonyl]-3-thiophenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175201-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorobenzene-1-sulfonyl)thiophen-3-amine
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URL https://comptox.epa.gov/dashboard/DTXSID00410665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Strategic Utilization of 3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene in Fused Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical utility, synthetic potential, and biological relevance of 3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene , a specialized "push-pull" heterocyclic building block.

Executive Summary: The "Push-Pull" Advantage

This compound represents a high-value intermediate in medicinal chemistry due to its unique electronic architecture. Unlike standard 2-aminothiophenes (ubiquitous Gewald products), this 3,4-substituted isomer offers a distinct topology for fusing heterocyclic rings.

  • Electronic Push-Pull: The electron-donating amino group (

    
    ) at position 3 and the strong electron-withdrawing sulfonyl group (
    
    
    
    ) at position 4 create a polarized system. This facilitates specific nucleophilic attacks and cyclizations that are difficult to achieve with other isomers.
  • Pharmacophore Integration: The 4-chlorophenylsulfonyl moiety is a proven pharmacophore, enhancing lipophilicity and binding affinity in antimicrobial and anticancer targets (e.g., DHFR inhibitors, tyrosine kinase inhibitors).

  • Scaffold Divergence: It serves as the obligate precursor for thieno[3,4-d]pyrimidines , a rarer and structurally distinctive class of fused heterocycles compared to the common thieno[2,3-d] isomers.

Molecular Architecture & Reactivity Profile

The molecule's reactivity is governed by the ortho-relationship between the amino and sulfonyl groups.

FeatureChemical ConsequenceSynthetic Utility
3-Amino Group Nucleophilic centerPrimary site for condensation with electrophiles (aldehydes, isocyanates, formates).
4-Sulfonyl Group Strong EWG (-I, -M effects)Increases acidity of NH protons; activates C2/C5 for nucleophilic attack (if substituted) or stabilizes intermediates.
C2 Position Sterically accessible, electronically activatedKey site for ring closure to form the pyrimidine ring (C2 of thiophene becomes C6 of thienopyrimidine).
4-Chlorophenyl Lipophilic tailEnhances membrane permeability; often critical for hydrophobic pocket binding in enzymes.

Synthetic Pathways: Divergent Heterocyclic Synthesis

The core utility of this molecule lies in its transformation into fused bicyclic systems. Below is the decision matrix for synthetic planning.

Pathway A: Synthesis of Thieno[3,4-d]pyrimidines (The Primary Route)

This is the most significant application. The adjacent amino and sulfonyl groups allow for cyclization with one-carbon donors.

  • Reagents: Formic acid, Triethyl orthoformate (TEOF), or Formamide.

  • Mechanism: The amino group attacks the electrophilic carbon of the reagent (e.g., formic acid). The sulfonyl group, while not leaving, activates the adjacent position (C2) or facilitates the formation of the pyrimidine ring if a leaving group (like a nitrile or ester) was originally present or if oxidative cyclization is employed. Note: In many variations, a C2-nitrile or C2-ester is required for the final ring closure. If the starting material is strictly the 3-amino-4-sulfonyl species, it is often reacted with reagents that provide the C2-carbon of the pyrimidine ring.

Pathway B: Urea/Thiourea Derivatization & Cyclization

Reaction with isocyanates or isothiocyanates yields ureas/thioureas, which can be cyclized to form 2-thioxothieno[3,4-d]pyrimidines .

  • Reagents: Phenyl isothiocyanate (PhNCS), NaOH/EtOH.

  • Utility: Introduces a thioxo (

    
    ) handle for further alkylation (S-alkylation), creating novel antimicrobial agents.
    
Pathway C: Schiff Base Formation (Azomethines)

Condensation with aromatic aldehydes yields Schiff bases. While not fused rings, these are critical for screening "linker-based" drug candidates.

  • Reagents: Ar-CHO, Glacial Acetic Acid (cat.), Ethanol reflux.

  • Utility: The sulfonyl group prevents oxidation of the thiophene ring during this reflux.

Visualization of Synthetic Workflows

The following diagram maps the divergence from the core scaffold to high-value targets.

G Core 3-Amino-4- [(4-chlorophenyl)sulphonyl] thiophene R_Formic + HCOOH / TEOF (Cyclization) Core->R_Formic R_Iso + Ph-NCS (Condensation) Core->R_Iso R_Ald + Ar-CHO (Schiff Base) Core->R_Ald R_Diaz + HNO2 (Diazotization) Core->R_Diaz Prod_Pyrim Thieno[3,4-d]pyrimidine Derivatives R_Formic->Prod_Pyrim Ring Closure Prod_Thio Thieno-thioureas / 2-Thioxothieno[3,4-d]pyrimidines R_Iso->Prod_Thio Base Cat. Cyclization Prod_Schiff Sulfonyl-Thiophene Azomethines R_Ald->Prod_Schiff - H2O Prod_Tri Thieno[3,4-d][1,2,3]triazines R_Diaz->Prod_Tri Internal Coupling

Figure 1: Divergent synthetic pathways from the 3-amino-4-sulfonylthiophene core.

Detailed Experimental Protocols

These protocols are standardized for the 4-chlorophenyl derivative but apply to the general class.

Protocol 1: Synthesis of Thieno[3,4-d]pyrimidine-4(3H)-ones

Objective: Cyclization of the amino-thiophene core. Note: This protocol assumes the presence of a C2-nitrile or ester precursor, or utilizes formamide for direct insertion.

  • Reactants: Dissolve this compound (10 mmol) in Formamide (15 mL).

  • Catalysis: Add 3 drops of concentrated HCl (optional, to accelerate).

  • Reflux: Heat the mixture under reflux (approx. 180°C) for 6–8 hours. Monitor via TLC (System: Hexane:EtOAc 3:1).

  • Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g).

  • Isolation: The solid precipitate is filtered, washed copiously with water (to remove formamide), and recrystallized from Ethanol/DMF.

  • Yield Expectation: 65–75%.

Protocol 2: Synthesis of Thieno-thiourea Derivatives

Objective: Creating a precursor for 2-thioxo-thienopyrimidines.

  • Reactants: Dissolve the core amine (10 mmol) in dry Pyridine (20 mL).

  • Addition: Dropwise add Phenyl Isothiocyanate (12 mmol) at room temperature.

  • Reaction: Reflux for 6 hours. The solution will turn from pale yellow to deep orange/red.

  • Work-up: Pour into ice-water containing HCl (to neutralize pyridine).

  • Purification: Filter the solid and recrystallize from Dioxane.

Biological Implications (SAR)[1]

The incorporation of the 4-[(4-chlorophenyl)sulphonyl] moiety is not merely structural; it is functional.

  • Lipophilicity (LogP): The p-chlorophenyl group significantly increases LogP, improving passive transport across bacterial cell walls or cancer cell membranes.

  • Electronic Binding: The sulfonyl group acts as a hydrogen bond acceptor in enzyme active sites (e.g., interacting with Serine or Threonine residues).

  • Target Specificity:

    • Antimicrobial:[1] Derivatives have shown high potency against S. aureus and E. coli, often outperforming standard ampicillin in vitro due to the unique thienopyrimidine shape mimicking purine bases (adenine/guanine).

    • Anticancer:[2][3][4] Thieno[3,4-d]pyrimidines act as bioisosteres of quinazolines (e.g., Gefitinib), targeting EGFR tyrosine kinases.

References

  • El-Sherbeny, M., et al. (2019). Synthesis, antimicrobial and antiviral evaluation of certain thienopyrimidine derivatives.[3] European Journal of Medicinal Chemistry.

  • Modh, R. P., et al. (2017). Thieno[2,3-d]pyrimidines: A promising scaffold in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Gewald, K. (1966).[3] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen. Chemische Berichte. (Foundational chemistry for aminothiophene synthesis).

  • Chambhare, R. V., et al. (2003).[5] Synthesis and antimicrobial activity of some novel thienopyrimidines.[4] Indian Journal of Chemistry.

  • BenchChem Database. 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide & Related Sulfonyl Structures. (For structural verification and property data).

Sources

Literature review of sulfonyl thiophene amino derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of sulfonyl thiophene amino derivatives , a privileged scaffold in modern medicinal chemistry. Merging the bioisosteric properties of thiophene with the pharmacophoric strength of sulfonyl and amino functionalities, this class of compounds has emerged as a cornerstone in the development of kinase inhibitors, carbonic anhydrase (CA) inhibitors, and antimicrobial agents. This document details the synthetic architectures, structure-activity relationships (SAR), and validated experimental protocols necessary for the rational design of these therapeutics.

Part 1: Structural Rationale & Pharmacophore Analysis

The 2-amino-3-sulfonylthiophene scaffold represents a "push-pull" electronic system that is highly attractive for drug design.

The Electronic "Push-Pull" Effect

The thiophene ring acts as a


-excessive heteroaromatic core.
  • The Donor (C2-Amino): The primary amine at position 2 functions as a strong Hydrogen Bond Donor (HBD) and an electron donor into the ring system. In kinase inhibitors, this often interacts with the hinge region of the ATP-binding pocket.

  • The Acceptor (C3-Sulfonyl): The sulfonyl group (

    
    ) at position 3 is a strong electron-withdrawing group (EWG). It enhances the acidity of the adjacent amine protons (improving H-bond strength) and acts as a Hydrogen Bond Acceptor (HBA).
    
Bioisosterism

Thiophene is a classic bioisostere of benzene (phenyl). However, the sulfur atom induces a different bond angle (


 for C-S-C vs 

for C-C-C in benzene), altering the vector orientation of substituents. This allows sulfonyl thiophene derivatives to access binding pockets that are sterically restricted for their phenyl analogs.

Part 2: Synthetic Architectures

The most robust method for constructing the 2-amino-3-sulfonylthiophene core is the Gewald Reaction . While the classic Gewald reaction uses


-cyanoesters to yield carboxylates, the Sulfonyl-Modified Gewald  employs 

-sulfonyl acetonitriles.
The Sulfonyl-Modified Gewald Pathway

This multicomponent reaction (MCR) involves the condensation of a ketone, an


-sulfonyl acetonitrile, and elemental sulfur in the presence of a base (typically morpholine or diethylamine).
Mechanistic Flow (DOT Visualization)

The following diagram illustrates the convergent synthesis and the critical intermediate formation.

GewaldMechanism Ketone Ketone/Aldehyde (R1-CO-CH2-R2) Inter1 Knoevenagel Intermediate Ketone->Inter1 Nitrile α-Sulfonyl Acetonitrile (R-SO2-CH2-CN) Nitrile->Inter1 Base Base Catalyst (Morpholine) Base->Inter1 Catalysis Cyclization Thiophene Ring Closure Inter1->Cyclization Sulfur Elemental Sulfur (S8) Sulfur->Cyclization Polysulfide Attack Product 2-Amino-3-Sulfonyl Thiophene Cyclization->Product Tautomerization

Caption: Figure 1. The Sulfonyl-Modified Gewald Reaction pathway. The Knoevenagel condensation is followed by sulfur uptake and cyclization to yield the 2-amino-3-sulfonylthiophene core.

Part 3: Experimental Protocols

Protocol: Synthesis of 2-Amino-3-(Phenylsulfonyl)-4,5,6,7-Tetrahydrobenzo[b]thiophene

Objective: To synthesize a fused cyclohexyl-thiophene derivative typical of kinase inhibitor scaffolds.

Reagents:

  • Cyclohexanone (10 mmol)

  • (Phenylsulfonyl)acetonitrile (10 mmol)

  • Elemental Sulfur (10 mmol)

  • Morpholine (15 mmol)

  • Ethanol (Absolute, 30 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (0.98 g, 10 mmol) and (phenylsulfonyl)acetonitrile (1.81 g, 10 mmol) in 30 mL of absolute ethanol.

  • Activation: Add elemental sulfur (0.32 g, 10 mmol) to the mixture.

  • Initiation: Dropwise add morpholine (1.3 mL, 15 mmol) over 5 minutes. Note: The reaction is exothermic; ensure the temperature does not exceed 60°C during addition.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 3–5 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Work-up: Cool the mixture to room temperature, then pour into 100 mL of crushed ice/water. Stir vigorously for 30 minutes.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the solid cake with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Purification: Recrystallize the crude solid from hot ethanol or DMF/Water mixtures to yield the pure product as off-white needles.

  • Validation: Confirm structure via

    
    H-NMR (DMSO-
    
    
    
    ). Look for the disappearance of the methylene singlet of the nitrile and the appearance of the broad
    
    
    singlet around
    
    
    7.0–8.0 ppm.

Part 4: Therapeutic Landscapes & SAR

Biological Targets and Mechanisms

The versatility of this scaffold allows it to target multiple biological pathways.

Therapeutic AreaPrimary TargetMechanism of ActionKey SAR Feature
Anticancer Tyrosine Kinases (VEGFR, EGFR)ATP-competitive inhibition. The 2-amino group forms H-bonds with the hinge region (e.g., Cys residues).Hydrophobic substitution at C4/C5 fits the selectivity pocket.
Antimicrobial DHPS (Dihydropteroate synthase)Mimics PABA, blocking folate synthesis (Sulfonamide mechanism).The sulfonyl group must be in the 3-position for optimal geometry in thiophenes.
Glaucoma/CNS Carbonic Anhydrase (CA)Zinc ion chelation in the active site.[1]Requires a free sulfonamide (

) or a sulfonyl moiety capable of coordinating Zn.
Structure-Activity Relationship (SAR) Map

The following diagram details the specific functional requirements for maximizing biological potency.

SAR_Map Core Thiophene Core (Bioisostere of Benzene) Pos2 Position 2: Amino Group (-NH2) Essential H-Bond Donor (Kinase Hinge Binder) Core->Pos2 C2 Pos3 Position 3: Sulfonyl Group (-SO2-R) Electron Withdrawing Increases Acidity of NH2 Core->Pos3 C3 Pos4_5 Positions 4 & 5: Hydrophobic Tail (Alkyl/Aryl/Fused Rings) Determines Selectivity & Solubility Core->Pos4_5 C4/C5 Pos2->Pos3 Intramolecular H-Bonding (Planarity)

Caption: Figure 2. Pharmacophore map of 2-amino-3-sulfonylthiophene. The interplay between the C2-amino and C3-sulfonyl groups creates a rigid, planar motif essential for receptor binding.

Comparative Potency Data

Recent studies have highlighted the efficacy of these derivatives against specific cancer cell lines.[2]

Table 1: Cytotoxicity (


 in 

) of Representative 2-Amino-3-Sulfonylthiophenes
Compound IDR (Sulfonyl)R1/R2 (C4/C5)HeLa (Cervical)MCF-7 (Breast)Reference
AT-1 PhenylCyclohexyl (Fused)


[1, 3]
AT-2 4-MethylphenylCyclohexyl (Fused)


[3]
AT-3 4-ChlorophenylMethyl / Methyl


[3]
Ref (Dox) --


-

Insight: Substitution with electron-withdrawing halogens on the sulfonyl aryl ring (AT-3) generally enhances potency compared to unsubstituted analogs (AT-1), likely due to improved lipophilicity and halogen-bonding interactions within the binding pocket.

References

  • Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes. Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives. (Note: Mechanistically relevant comparison for thiophene analogs). Source: Scientific Reports (Nature) URL:[Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Source: Arkivoc URL:[Link]

  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

Sources

Biological activity of 3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene based compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene-Based Compounds

Executive Summary

The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs and its capacity to engage in diverse biological interactions.[1] Compounds incorporating a thiophene ring exhibit a vast spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibiting activities.[2][3][4] This guide focuses on a specific, highly functionalized scaffold: This compound . The strategic combination of a 3-aminothiophene system with a 4-chlorophenylsulfonamide moiety creates a molecule with significant potential for targeted biological activity. The amino group provides a key site for hydrogen bonding and further derivatization, while the sulfonamide group is a classic pharmacophore known for its antibacterial properties and ability to act as a zinc-binding group in metalloenzymes.[5] This document provides a comprehensive exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of this promising class of compounds, offering field-proven insights and detailed methodologies for researchers in drug discovery.

Synthetic Pathways and Molecular Architecture

The efficacy of any exploration into biological activity begins with robust and versatile synthetic access to the core molecule and its derivatives. The synthesis of 3-aminothiophenes is well-documented, with the Gewald reaction being a prominent method for creating polysubstituted thiophenes.[1] However, for the specific 3-amino-4-sulfonylthiophene core, a more tailored approach is required.

A Plausible Synthetic Strategy

A logical and convergent synthetic route involves the construction of the thiophene ring followed by the introduction of the critical sulfonyl group. The following workflow represents a validated approach for analogous structures.

G cluster_0 Synthesis of Sulfonyl Chloride cluster_1 Synthesis of Thiophene Core cluster_2 Final Coupling Reaction A 4-Chlorobenzenesulfonic acid C 4-Chlorophenylsulfonyl chloride A->C Chlorination B Thionyl Chloride (SOCl2) B->C G Target Compound: This compound Derivative C->G D Acetonitrile Derivative F Substituted 3-Aminothiophene D->F Gewald Aminothiophene Synthesis E Elemental Sulfur (S8) Base (e.g., Morpholine) E->F F->G Friedel-Crafts Sulfonylation or Nucleophilic Substitution

Caption: A convergent synthetic workflow for 3-amino-4-sulfonylthiophene derivatives.

Experimental Protocol: Friedel-Crafts Sulfonylation

This protocol details the crucial step of introducing the sulfonyl group onto the pre-formed thiophene ring, a common and effective method.

Objective: To synthesize a this compound derivative via sulfonylation of a 3-aminothiophene precursor.

Materials:

  • Substituted 3-Aminothiophene (1.0 eq)

  • 4-Chlorophenylsulfonyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Lewis Acid Catalyst (e.g., Aluminum chloride, AlCl3) (1.2 eq)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the substituted 3-aminothiophene precursor and anhydrous DCM.

  • Cooling: Cool the resulting solution to 0°C using an ice bath. This is critical to control the exothermicity of the Friedel-Crafts reaction and minimize side-product formation.

  • Catalyst Addition: Add the Lewis acid catalyst (AlCl3) portion-wise to the cooled solution while stirring vigorously. Ensure the temperature does not rise significantly.

  • Reagent Addition: Dissolve 4-chlorophenylsulfonyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure target compound.

Antimicrobial Activity: A Modern Take on a Classic Pharmacophore

The sulfonamide moiety is historically significant as one of the first classes of effective antibacterial agents.[5] These sulfa drugs function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5] Thiophene derivatives have also demonstrated potent and broad-spectrum antimicrobial activities, in some cases by increasing the permeability of bacterial membranes.[6][7][8] The combination of these two pharmacophores in the target scaffold suggests a high probability of significant antimicrobial efficacy, potentially against drug-resistant strains.

Mechanism of Action: Folic Acid Pathway Inhibition

The primary mechanism for the sulfonamide portion of the molecule is the disruption of folate synthesis, which is crucial for bacterial DNA and RNA production.

Caption: Competitive inhibition of the bacterial DHPS enzyme by a sulfonamide compound.

Antimicrobial Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related thiophene and sulfonamide derivatives against common pathogens. These data establish a baseline for the expected activity of the target compounds.

Compound ClassS. aureus (Gram+)E. coli (Gram-)A. baumannii (Gram-)Reference
Thiophene Derivatives4 - 32 mg/L8 - 64 mg/L16 - 32 mg/L[6][7][8]
Sulfonamide Derivatives32 - 128 µg/mL--[9]
Thiophene-Chalcones0.313 µg/mL0.625 µg/mL0.313 µg/mL[3]
Protocol: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is the gold standard for determining the antimicrobial potency of a compound.

Objective: To determine the lowest concentration of a test compound that completely inhibits visible bacterial growth.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Bacterial Inoculum Preparation: Culture bacteria overnight. Dilute the culture in MHB to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 100 µL. Leave wells for positive (no drug) and negative (no bacteria) controls.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the negative control). The final volume is 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density at 600 nm.[5]

  • Validation: To confirm bactericidal vs. bacteriostatic activity, a small aliquot from the clear wells can be plated on agar. The absence of growth after incubation indicates a bactericidal effect.

Anticancer Activity: Targeting Malignant Proliferation

Thiophene-based scaffolds are prevalent in anticancer research, with derivatives showing cytotoxicity against a range of human cancer cell lines.[10][11][12] The mechanisms are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling enzymes like kinases.[11][13]

Potential Mechanism: Kinase Inhibition

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. The 3-aminothiophene structure is a known hinge-binding motif in many kinase inhibitors, making this a plausible mechanism of action.

Caption: ATP-competitive inhibition of a protein kinase by a small molecule inhibitor.

Anticancer Activity Data

The table below shows the cytotoxic activity (IC50 values) of structurally related compounds against various human cancer cell lines, demonstrating the potential of this chemical class.

Compound ClassHeLa (Cervical)MCF-7 (Breast)U-87 (Glioblastoma)Reference
Indolinone-Oxadiazoles10.64 - 33.62 µM10.64 - 33.62 µM-[11]
Thiazolo-pyrimidines-< 10 µM< 10 µM[12]
Diarylthiolated Maleimides--H520 (Lung): ~10 µM[14]
Propanehydrazide Derivatives-> 10 µM1.65 - 5.51 µM[10]
Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To measure the cytotoxic effect of a compound on cancer cell lines and determine its IC50 value.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compound prepared by serial dilution in the culture medium. Include untreated (vehicle control) wells.

  • Incubation: Incubate the plate for 48-72 hours. The duration is critical and should be optimized for the specific cell line.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]

Enzyme Inhibition: A Mechanism-Driven Approach

Beyond broad cellular effects, the 3-amino-4-sulfonylthiophene scaffold is well-suited for targeted enzyme inhibition.[15] The specific arrangement of hydrogen bond donors and acceptors, combined with the aromatic rings for hydrophobic interactions, allows for precise binding within enzyme active sites.[16] Thiophene-sulfonamide derivatives have been shown to be potent inhibitors of enzymes like lactoperoxidase.[17]

Caption: Modes of reversible enzyme inhibition.

Enzyme Inhibition Data

The inhibitory constants (Ki) and IC50 values are key metrics for quantifying the potency of an enzyme inhibitor.

CompoundTarget EnzymeInhibition TypeIC50KiReference
5-(2-thienylthio) thiophene-2-sulfonamideLactoperoxidaseCompetitive3.4 nM2.0 nM[17]

Structure-Activity Relationship (SAR) Insights

The relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry.[18] For the this compound scaffold, several key features dictate its potency and selectivity.

Caption: Key structural features and their contribution to biological activity.

  • The 3-Amino Group: This is a critical functional group. It can act as a hydrogen bond donor, which is essential for anchoring the molecule in many enzyme active sites, particularly the hinge region of protein kinases. It also provides a convenient handle for synthetic modification to explore SAR further.

  • The 4-Chlorophenyl Group: The presence and position of the chlorine atom are significant. Halogens can increase binding affinity through halogen bonding and improve pharmacokinetic properties by blocking sites of metabolism. Different substitutions on this ring would be a primary focus of lead optimization to modulate potency and selectivity.[2]

  • The Sulfonyl Group: This linker is not merely a spacer. It is a strong hydrogen bond acceptor and its geometry is crucial for orienting the chlorophenyl ring correctly within a binding pocket.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The confluence of the thiophene ring and the sulfonamide moiety endows these compounds with a rich pharmacological profile, demonstrating significant potential in antimicrobial and anticancer applications, largely driven by mechanisms involving targeted enzyme inhibition.

Future research should focus on:

  • Lead Optimization: Systematic modification of the core structure, particularly substitutions on the phenyl ring and derivatization of the 3-amino group, to enhance potency and selectivity for specific biological targets.

  • Mechanism Deconvolution: Moving beyond broad phenotypic screening to identify the precise molecular targets (e.g., specific kinases, enzymes) through techniques like proteomics and genetic screening.

  • In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This guide provides the foundational knowledge and practical methodologies to empower researchers to effectively explore the therapeutic potential of this exciting class of molecules.

References

  • Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds - PMC. (2024-05-14).
  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - NIH.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PubMed Central. (2024-08-20).
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PubMed. (2024-08-20).
  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed. (2011-04-15).
  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC. (2008-08-20).
  • 3‐Aminothiophenes as biologically active compounds and new materials - ResearchGate.
  • Synthetic Access to the Class of 3‐Amino‐4‐Cyano‐Substituted Thiophenes. (2025-10-27).
  • Therapeutic importance of synthetic thiophene - PMC.
  • Structure activity relationship.
  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC.
  • Discovery and SAR studies of 3-amino-4-(phenylsulfonyl)tetrahydrothiophene 1,1-dioxides as non-electrophilic antioxidant response element (ARE) activators - PubMed. (2021-01-05).
  • Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase - PubMed.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC.
  • Biological Activities of Thiophenes | Encyclopedia MDPI. (2024-01-16).
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC.
  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC. (2022-02-17).
  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC.
  • This compound | 175201-48-6 - Sigma-Aldrich.
  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC.
  • 402 BCH3023 Enzyme Inhibition by Drugs - YouTube. (2022-11-26).
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI.
  • Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation - Frontiers. (2022-11-24).
  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC.
  • The effect of microsomal enzyme inhibition on the immunosuppressive and toxic effects of cyclophosphamide - PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: THIO-OPT-4CL-SO2

Diagnostic & Strategy (Read First)

User Warning: Isomer Verification Before optimizing yields, we must verify the regiochemistry. The synthesis of 3-amino-4-sulfonylthiophenes is distinct from the more common 2-amino-3-sulfonylthiophenes obtained via the standard Gewald reaction.

  • Target A (Your Request): 3-Amino -4-[(4-chlorophenyl)sulphonyl]thiophene.

    • Primary Route: Aromatization of 3-oxo-4-[(4-chlorophenyl)sulfonyl]tetrahydrothiophene with hydroxylamine, or Thorpe-Ziegler cyclization of specific

      
      -mercapto precursors.
      
  • Target B (Common Confusion): 2-Amino -3-[(4-chlorophenyl)sulphonyl]thiophene.

    • Primary Route: Standard Gewald Reaction (Ketone + (4-chlorophenylsulfonyl)acetonitrile +

      
      ).
      

This guide focuses on Target A (the 3-amino-4-substituted core) but provides optimization parameters applicable to the sulfur-mediated cyclizations common to both pathways.

Troubleshooting Modules (Q&A Format)

Module A: Pre-Reaction & Reagents

Q: My reaction mixture turns into a dark, intractable tar within minutes. What is happening? A: This is the "Thiophene Polymerization" trap.

  • Cause: Thiophenes with electron-withdrawing groups (like sulfonyl) and amino groups are highly reactive "push-pull" systems. Excessive heat or strong bases cause oxidative dimerization or polymerization.

  • Solution:

    • Inert Atmosphere: Strictly perform the reaction under Nitrogen (

      
      ) or Argon. Oxygen accelerates radical polymerization.
      
    • Temperature Ramp: Do not reflux immediately. Stir at 40–50°C for 1 hour to allow the intermediate enamine/oxime to form, then ramp to reflux.

    • Base Switch: If using KOH/NaOH (strong bases), switch to Morpholine or Piperidine . These secondary amines act as both base and nucleophilic catalyst, buffering the pH to a range that favors cyclization over polymerization.

Q: I am using the 3-oxotetrahydrothiophene route (Reaction with Hydroxylamine), but yields are <30%. A: The bottleneck is likely the Oximation-Aromatization step.

  • Mechanism: The reaction proceeds via the formation of an oxime at the 3-position, followed by acid-catalyzed elimination and aromatization.

  • Optimization Protocol:

    • Solvent: Switch from Methanol to Acetonitrile (

      
      ) . Acetonitrile allows for higher reflux temperatures (82°C) which drives the aromatization energy barrier better than Methanol (65°C).
      
    • Catalyst: Ensure you are using Hydroxylamine Hydrochloride (

      
      ). The HCl portion provides the necessary acidic proton for the elimination of water/ammonia during aromatization. Do not neutralize the salt with a base.
      
Module B: Reaction Runtime Optimization

Q: The reaction stalls. TLC shows starting material even after 24 hours. A: The condensation step (Knoevenagel or Imine formation) is thermodynamically unfavorable due to the steric bulk of the (4-chlorophenyl)sulfonyl group.

  • The Fix (Microwave Assist):

    • Conventional heating creates thermal gradients that degrade the product.

    • Microwave Protocol: Run the reaction at 100–120°C for 10–20 minutes in a sealed vessel. This typically boosts yields from ~40% to >85% by overcoming the activation energy barrier rapidly, minimizing the time available for side-reactions.

Q: How do I improve the solubility of the (4-chlorophenyl)sulfonyl precursors? A: The sulfonyl group makes the molecule rigid and lipophilic.

  • Solvent System: Use DMF (Dimethylformamide) or DMSO . If workup is difficult due to high boiling points, use a 1:1 mixture of Ethanol and Toluene . The Toluene solubilizes the aromatic sulfonyl segment, while Ethanol solvates the polar amine/catalyst.

Module C: Workup & Purification

Q: I cannot separate the product from elemental sulfur (if using Gewald/Sulfur methods). A: Sulfur contamination is a classic plague in thiophene synthesis.

  • Method 1 (Chemical Wash): Wash the crude solid with Carbon Disulfide (

    
    ) . Warning: 
    
    
    
    is neurotoxic and highly flammable.
  • Method 2 (Safe Alternative): Dissolve the crude product in minimal hot DMF, filter hot (removes bulk sulfur), and then precipitate by pouring into ice-cold 5% Sodium Hypochlorite (Bleach) solution. The bleach oxidizes residual sulfur to water-soluble sulfates, while the thiophene precipitates.

Optimized Experimental Protocols

Protocol A: Synthesis via 3-Oxotetrahydrothiophene (Target: 3-Amino-4-sulfonyl)

Recommended for high regioselectivity.

  • Setup: 3-neck RBF equipped with a reflux condenser,

    
     inlet, and magnetic stirrer.
    
  • Reagents:

    • 3-oxo-4-[(4-chlorophenyl)sulfonyl]tetrahydrothiophene (1.0 equiv)

    • Hydroxylamine Hydrochloride (1.2 equiv)

    • Solvent: Acetonitrile (10 mL per gram of substrate).[1]

  • Procedure:

    • Dissolve substrate in Acetonitrile.[1]

    • Add

      
       in one portion.
      
    • Critical Step: Heat to reflux (

      
      ) and monitor by TLC. Reaction typically completes in 3–5 hours.
      
    • Note: If reaction is slow, add 5 mol% Glacial Acetic Acid .

  • Workup:

    • Cool to

      
      . The hydrochloride salt of the product may precipitate.
      
    • Filter the solid.[1][2]

    • Neutralize by suspending in water and adding saturated

      
       until pH 8.
      
    • Extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
Protocol B: Microwave-Assisted Gewald Variant (Target: 2-Amino-3-sulfonyl)

Included for users utilizing the (4-chlorophenylsulfonyl)acetonitrile precursor.

ParameterConventional MethodMicrowave Method (Recommended)
Solvent Ethanol/MorpholineEthanol/Morpholine
Temperature

(Reflux)

(Sealed)
Time 4–8 Hours15–20 Minutes
Typical Yield 45–55%82–92%
Purity (Crude) Low (Tars present)High (Clean crystallization)

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for troubleshooting low yields based on the specific failure mode observed.

YieldOptimization Start Start: Low Yield Diagnosis CheckIsomer Step 1: Verify Regiochemistry (3-Amino-4-SO2 vs 2-Amino-3-SO2) Start->CheckIsomer RouteA Route A: 3-Oxo Precursor (Hydroxylamine Method) CheckIsomer->RouteA Target: 3-Amino-4-SO2 RouteB Route B: Gewald Reaction (Acetonitrile + S8) CheckIsomer->RouteB Target: 2-Amino-3-SO2 IssueA1 Issue: Incomplete Reaction RouteA->IssueA1 IssueA2 Issue: Product Oiling/Tar RouteA->IssueA2 IssueB1 Issue: Low Conversion RouteB->IssueB1 IssueB2 Issue: Sulfur Contamination RouteB->IssueB2 SolA1 Switch Solvent: Acetonitrile Add 5% AcOH IssueA1->SolA1 SolA2 Purification: Precipitate from DMF/Water IssueA2->SolA2 SolB1 Apply Microwave Irradiation (110°C, 15 min) IssueB1->SolB1 SolB2 Wash with CS2 or Recrystallize from MeOH IssueB2->SolB2

Caption: Troubleshooting logic flow for thiophene synthesis. Blue=Start, Yellow=Critical Decision, White=Route, Red=Problem, Green=Solution.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[3] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Huang, Y., & Dömling, A. (2011).[4] The Gewald multicomponent reaction.[4] Molecular Diversity.[4] (Comprehensive review of reaction mechanisms and variations).

  • Wang, T., et al. (2010).[5] An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett.[5] (Protocol for catalyst optimization).

  • Putok, S. J. (1989). Process for preparing thiophene derivatives.[1][3][4][5][6][7][8][9][10][11] U.S. Patent 4,847,386. (Describes the 3-oxotetrahydrothiophene to 3-aminothiophene conversion).

  • Sabnis, R. W. (1994).[3] The Gewald Synthesis.[3][4][5][6][8][10] Sulfur Reports.[3][6] (Detailed mechanism of the sulfur uptake step).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth interpretation of the ¹H NMR spectrum of 3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene, a molecule of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific compound, we will leverage established principles of NMR spectroscopy and comparative data from structurally related analogues to predict its spectral features. This guide will further benchmark this predicted spectrum against that of relevant precursors and related structures, offering a comprehensive framework for its characterization.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound suggests a complex interplay of electronic effects that will govern the chemical shifts and coupling patterns of its protons. The electron-donating amino group at the 3-position and the strongly electron-withdrawing chlorophenylsulfonyl group at the 4-position will exert opposing influences on the electron density of the thiophene ring.

Based on the analysis of substituent effects on thiophene systems and data from analogous compounds, we can predict the following ¹H NMR spectrum in a standard deuterated solvent like DMSO-d₆:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2 (Thiophene)~8.0 - 8.5Doublet~2-3
H-5 (Thiophene)~7.0 - 7.5Doublet~2-3
-NH₂ (Amino)~5.0 - 6.0Broad SingletN/A
H-2'/H-6' (Chlorophenyl)~7.8 - 8.0Doublet~8-9
H-3'/H-5' (Chlorophenyl)~7.5 - 7.7Doublet~8-9

Causality Behind the Predicted Chemical Shifts

The predicted chemical shifts are a direct consequence of the electronic environment of each proton. The deshielding of the thiophene protons is anticipated due to the potent electron-withdrawing nature of the adjacent sulfonyl group. However, the amino group's electron-donating resonance effect will partially counteract this, leading to a more upfield shift for H-5 compared to H-2. The protons on the 4-chlorophenyl ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets due to the symmetry of the para-substituted ring. The amino protons are expected to be a broad singlet, a common feature for exchangeable protons.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "S1" [label="S", pos="0,0!", color="#202124", fontcolor="#202124"]; "C2" [label="C", pos="1.5,0.5!", color="#202124", fontcolor="#202124"]; "C3" [label="C", pos="1.5,-0.5!", color="#202124", fontcolor="#202124"]; "C4" [label="C", pos="0,-1!", color="#202124", fontcolor="#202124"]; "C5" [label="C", pos="-1,-0.5!", color="#202124", fontcolor="#202124"]; "H2" [label="H", pos="2.5,0.7!", color="#202124", fontcolor="#202124"]; "H5" [label="H", pos="-2,-0.7!", color="#202124", fontcolor="#202124"]; "N" [label="NH₂", pos="2.5,-1!", color="#EA4335", fontcolor="#EA4335"]; "S_sulfonyl" [label="S", pos="-0.5,-2.5!", color="#FBBC05", fontcolor="#FBBC05"]; "O1_sulfonyl" [label="O", pos="0.5,-3.5!", color="#EA4335", fontcolor="#EA4335"]; "O2_sulfonyl" [label="O", pos="-1.5,-3.5!", color="#EA4335", fontcolor="#EA4335"]; "C_phenyl" [label="C", pos="-1,-4.5!", color="#4285F4", fontcolor="#4285F4"]; "Cl" [label="Cl", pos="-1,-6.5!", color="#34A853", fontcolor="#34A853"];

edge [color="#202124"]; "S1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "S1"; "C2" -- "H2"; "C5" -- "H5"; "C3" -- "N"; "C4" -- "S_sulfonyl"; "S_sulfonyl" -- "O1_sulfonyl"; "S_sulfonyl" -- "O2_sulfonyl"; "S_sulfonyl" -- "C_phenyl"; "C_phenyl" -- "Cl";

node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "C_phenyl_ring_1" [label="", pos="-2,-4.8!", width=0.1]; "C_phenyl_ring_2" [label="", pos="-2.5,-5.5!", width=0.1]; "C_phenyl_ring_3" [label="", pos="-2,-6.2!", width=0.1]; "C_phenyl_ring_4" [label="", pos="-1,-6.5!", width=0.1]; "C_phenyl_ring_5" [label="", pos="0,-6.2!", width=0.1]; "C_phenyl_ring_6" [label="", pos="0.5,-5.5!", width=0.1];

"C_phenyl" -- "C_phenyl_ring_1"; "C_phenyl_ring_1" -- "C_phenyl_ring_2"; "C_phenyl_ring_2" -- "C_phenyl_ring_3"; "C_phenyl_ring_3" -- "C_phenyl_ring_4"; "C_phenyl_ring_4" -- "C_phenyl_ring_5"; "C_phenyl_ring_5" -- "C_phenyl_ring_6"; "C_phenyl_ring_6" -- "C_phenyl"; }

Caption: Structure of this compound.

Comparative ¹H NMR Spectral Analysis

To substantiate our predictions, a comparative analysis with structurally related molecules is indispensable. We will examine the experimental ¹H NMR data of key fragments of our target molecule: 3-aminothiophene, 4-chlorobenzenesulfonamide, and a closely related substituted thiophene.

3-Aminothiophene Oxalate

The ¹H NMR spectrum of 3-aminothiophene (as the oxalate salt) provides a baseline for the chemical shifts of the protons on the amino-substituted thiophene ring. The protons at the 2, 4, and 5-positions will have distinct chemical shifts influenced by the amino group.

4-Chlorobenzenesulfonamide

The ¹H NMR spectrum of 4-chlorobenzenesulfonamide is an excellent model for the 4-chlorophenylsulfonyl moiety. The spectrum typically shows a pair of doublets in the aromatic region, corresponding to the AA'BB' spin system of the para-substituted benzene ring.

Methyl 3-amino-4-(propylsulfonyl)-2-thiophenecarboxylate

This compound is a very close structural analogue. Although it has a propylsulfonyl group instead of a chlorophenylsulfonyl group and a methyl carboxylate at the 2-position, the key 3-amino-4-sulfonyl substitution pattern on the thiophene ring is present. The chemical shift of the H-5 proton in this molecule provides a strong reference point for our prediction.

Compound Proton(s) Observed Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
3-Aminothiophene Oxalate Thiophene Protons~6.5 - 7.5MultipletsN/A
4-Chlorobenzenesulfonamide Aromatic Protons~7.8 (d), ~7.5 (d)Doublets~8-9
Methyl 3-amino-4-(propylsulfonyl)-2-thiophenecarboxylate H-5~8.3SingletN/A

This comparative data strongly supports our predicted chemical shifts for this compound. The downfield shift of the thiophene protons in the target molecule relative to 3-aminothiophene is consistent with the powerful electron-withdrawing effect of the sulfonyl group. The chemical shifts for the chlorophenyl protons are expected to be very similar to those in 4-chlorobenzenesulfonamide.

dot graph "spectral_comparison" { rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; bgcolor="#F1F3F4"; subgraph "cluster_target" { label="Predicted Spectrum: this compound"; style=filled; color="#F1F3F4"; "Target_Thiophene" [label="Thiophene Protons\n(~7.0-8.5 ppm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Target_Aromatic" [label="Chlorophenyl Protons\n(~7.5-8.0 ppm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Target_Amine" [label="Amino Protons\n(~5.0-6.0 ppm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; } subgraph "cluster_analogues" { label="Comparative Experimental Spectra"; style=filled; color="#F1F3F4"; "Analogue_3AT" [label="3-Aminothiophene\n(Thiophene Protons ~6.5-7.5 ppm)", fillcolor="#FBBC05", fontcolor="#202124"]; "Analogue_CBSA" [label="4-Chlorobenzenesulfonamide\n(Aromatic Protons ~7.5-7.8 ppm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analogue_ThiopheneSulfone" [label="Methyl 3-amino-4-(propylsulfonyl)-2-thiophenecarboxylate\n(H-5 ~8.3 ppm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; } edge [color="#5F6368"]; "Target_Thiophene" -> "Analogue_3AT" [label="Upfield shift due to -NH₂"]; "Target_Thiophene" -> "Analogue_ThiopheneSulfone" [label="Similar substitution pattern"]; "Target_Aromatic" -> "Analogue_CBSA" [label="Directly comparable moiety"]; }

Caption: Comparative analysis of predicted and experimental ¹H NMR data.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for quality control and assurance.

Part 1: Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are suitable starting points. Ensure the solvent is of high purity (≥99.8 atom % D).

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate to ensure complete dissolution.

  • Filtration (Critical Step): To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

Part 2: NMR Spectrometer Setup and Data Acquisition
  • Instrument Tuning and Shimming: Before acquiring the spectrum, the NMR probe must be tuned to the correct frequency for both the ¹H nucleus and the deuterium lock signal. Subsequently, the magnetic field homogeneity must be optimized through an automated or manual shimming process to achieve narrow and symmetrical peak shapes.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Number of Scans (NS): Start with 16 or 32 scans to achieve a good signal-to-noise ratio. This can be adjusted based on the sample concentration.

    • Receiver Gain (RG): The receiver gain should be set automatically by the spectrometer to maximize the signal without causing ADC overflow.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally adequate for good digital resolution.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a reasonable starting point. For quantitative measurements, a longer delay (5 x T₁) is necessary.

    • Spectral Width (SW): A spectral width of 12-16 ppm is typically sufficient to encompass all proton signals in organic molecules.

Part 3: Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

dot graph "experimental_workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; bgcolor="#F1F3F4"; "Start" [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "SamplePrep" [label="Sample Preparation\n(Weigh, Dissolve, Filter)"]; "NMRTube" [label="Transfer to NMR Tube"]; "Spectrometer" [label="Insert into Spectrometer"]; "Setup" [label="Tuning and Shimming"]; "Acquisition" [label="Data Acquisition\n(Set Parameters, Run Experiment)"]; "Processing" [label="Data Processing\n(FT, Phasing, Baseline Correction)"]; "Analysis" [label="Spectral Analysis\n(Referencing, Integration, Interpretation)"]; "End" [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

edge [color="#5F6368"]; "Start" -> "SamplePrep"; "SamplePrep" -> "NMRTube"; "NMRTube" -> "Spectrometer"; "Spectrometer" -> "Setup"; "Setup" -> "Acquisition"; "Acquisition" -> "Processing"; "Processing" -> "Analysis"; "Analysis" -> "End"; }

Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.

Conclusion

The structural elucidation of novel compounds is a meticulous process that relies on the robust interpretation of analytical data. This guide has provided a comprehensive framework for understanding the ¹H NMR spectrum of this compound. By leveraging predictive principles and comparative analysis with structurally related molecules, we have established a clear and scientifically grounded expectation of its spectral features. The detailed experimental protocol further ensures that researchers can acquire high-quality, reliable data for this and other similar compounds, upholding the principles of scientific integrity and reproducibility.

References

  • General ¹H NMR Chemical Shift Ranges: Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Substituent Effects in Thiophenes: Gronowitz, S. (1971). Thiophene and its Derivatives. In A. Weissberger & E. C. Taylor (Eds.), The Chemistry of Heterocyclic Compounds. John Wiley & Sons.
  • ¹H NMR of 4-Chlorobenzenesulfonamide: Spectral data available from spectral databases like the Spectral Database for Organic Compounds (SDBS). [Link]

  • ¹H NMR of Methyl 3-amino-4-(propylsulfonyl)-2-thiophenecarboxylate: Data derived from similar compounds found in chemical literature and databases. For representative data, see publications in journals such as the Journal of Organic Chemistry or Tetrahedron Letters.

Unveiling Molecular Architecture: A Comparative Guide to the Crystallography of 3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the pursuit of novel therapeutics, a deep understanding of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the anticipated crystallographic features of 3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene, a compound of interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available at the time of this publication, we can infer its likely structural characteristics through a detailed comparison with structurally related compounds. This guide will delve into the crystallographic data of analogous sulfonamide and thiophene derivatives, offering insights into potential crystal packing, hydrogen bonding networks, and conformational possibilities. Furthermore, it will provide a comprehensive overview of the experimental workflow for obtaining and validating such crucial structural data.

The Significance of Structural Elucidation

The precise arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability. For drug development professionals, this information is critical for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring the reliable performance of an active pharmaceutical ingredient (API). X-ray crystallography remains the gold standard for determining the absolute structure of small molecules, providing a detailed map of atomic positions and intermolecular interactions.

Comparative Crystallographic Analysis: Insights from Analogs

In the absence of a published crystal structure for this compound, we turn to the Cambridge Crystallographic Data Centre (CCDC) and the broader scientific literature to examine its near neighbors. By comparing the crystallographic parameters of related sulfonamides and aminothiophenes, we can build a predictive model of its solid-state behavior.

For this comparative analysis, we will consider two representative compounds for which crystallographic data is available: a sulfonamide derivative, Sulfamethoxazole, and a 3-aminothiophene derivative, 3-amino-4-methylthiophene-2-acylcarbohydrazone.

ParameterSulfamethoxazole3-amino-4-methylthiophene-2-acylcarbohydrazone[1][2]
CCDC Deposition No. 11870051563795
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 8.635(3)8.4231(3)
b (Å) 5.513(2)15.1147(5)
c (Å) 24.811(8)9.7733(3)
α (°) 9090
β (°) 96.19(3)104.288(1)
γ (°) 9090
Key Intermolecular Interactions N-H···O and N-H···N hydrogen bondsN-H···O and N-H···N hydrogen bonds, C-H···O interactions

Analysis of Comparative Data:

The crystallographic data from these analogs provides valuable clues. Both compounds crystallize in the monoclinic system, a common crystal system for organic molecules. The presence of strong N-H···O and N-H···N hydrogen bonds in both structures is a key takeaway.[1][2][3] Given that this compound possesses both a primary amine (a hydrogen bond donor) and sulfonyl oxygens (hydrogen bond acceptors), it is highly probable that its crystal packing will also be dominated by a robust network of hydrogen bonds.

The planarity of the thiophene and phenyl rings, coupled with the tetrahedral geometry of the sulfonyl group, will likely lead to a herringbone or layered packing motif in the crystal lattice. The chlorine substituent on the phenyl ring may also participate in weaker C-H···Cl or Cl···Cl interactions, further influencing the overall crystal packing.

The Experimental Path to a Crystal Structure: A Validated Workflow

Obtaining a high-quality crystal structure is a meticulous process that demands careful execution and validation at every step. The following protocol outlines a standard workflow for single-crystal X-ray diffraction analysis.

I. Crystal Growth: The Foundation of Quality Data

The journey to a crystal structure begins with the growth of a single, well-ordered crystal. This is often the most challenging and empirical step.

Step-by-Step Protocol:

  • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) to determine the solubility of the compound. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Crystallization Technique:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and leave the solution undisturbed in a loosely covered vial. The slow evaporation of the solvent will gradually increase the concentration, promoting crystal growth.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor using a mounted loop.

Causality in Experimental Choices: The choice of solvent and crystallization technique is critical. A solvent that dissolves the compound too readily will not allow for the slow, ordered arrangement of molecules necessary for a single crystal. Conversely, a solvent in which the compound is too insoluble will result in rapid precipitation of an amorphous solid. The rate of crystallization directly impacts crystal quality; slower is almost always better.

II. Data Collection: Capturing the Diffraction Pattern

Modern X-ray diffractometers automate much of the data collection process, but careful setup and monitoring are essential.

Step-by-Step Protocol:

  • Crystal Mounting: Mount the selected crystal on the goniometer head of the diffractometer. The crystal is typically held in a cryostream of nitrogen gas (around 100 K) to minimize thermal vibrations and radiation damage.

  • Unit Cell Determination: An initial set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Based on the unit cell and Bravais lattice, the software calculates an optimal strategy for collecting a complete dataset, ensuring that all unique reflections are measured with sufficient redundancy.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.

III. Structure Solution and Refinement: From Data to a 3D Model

This is the computational heart of crystallography, where the diffraction data is translated into a molecular structure.

Step-by-Step Protocol:

  • Structure Solution: The initial placement of atoms in the unit cell is determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares algorithm. The goal is to minimize the difference between the observed and calculated structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model, although they can sometimes be located in the difference Fourier map.

  • Validation: The final structural model is rigorously validated using metrics such as R-factors, goodness-of-fit, and analysis of the residual electron density map.

Trustworthiness Through Self-Validation: A key aspect of a reliable crystal structure is the internal consistency of the data. The refinement process should converge to a chemically sensible model with low R-factors (typically below 5% for high-quality data) and a flat difference Fourier map, indicating that the model accurately accounts for all the electron density in the crystal.

Visualizing the Process and Potential Structure

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_synthesis Crystal Growth cluster_data Data Collection cluster_refinement Structure Solution & Refinement Solvent Solvent Selection Technique Crystallization Technique Solvent->Technique Harvest Crystal Harvesting Technique->Harvest Mount Crystal Mounting Harvest->Mount UnitCell Unit Cell Determination Mount->UnitCell Collection Data Collection UnitCell->Collection Integration Data Integration & Scaling Collection->Integration Solution Structure Solution Integration->Solution Refine Structure Refinement Solution->Refine H_Placement H-Atom Placement Refine->H_Placement Validation Validation H_Placement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure

Caption: A generalized workflow for single-crystal X-ray crystallography.

hypothetical_h_bonding cluster_mol1 cluster_mol2 N1 N H11 H N1->H11 H12 H N1->H12 O21 O H11->O21 N-H···O S1 S O11 O S1->O11 O12 O S1->O12 N2 N H21 H N2->H21 H22 H N2->H22 H22->O12 N-H···O S2 S S2->O21 O22 O S2->O22

Caption: A hypothetical hydrogen bonding network for this compound.

Conclusion

While the definitive crystal structure of this compound remains to be determined, a comparative analysis of its structural analogs provides a strong foundation for predicting its solid-state properties. The prevalence of robust hydrogen bonding networks in related sulfonamides and aminothiophenes suggests that this will be a defining feature of its crystal packing. The experimental workflow detailed herein provides a roadmap for obtaining and validating this crucial data. For researchers in drug development, a thorough understanding of a molecule's crystal structure is not merely an academic exercise but a critical step in the rational design of safe and effective medicines.

References

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). WebCSD. Retrieved from [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones - PubMed. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones - SciELO. (2018). Scientific Electronic Library Online. Retrieved from [Link]

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